2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide

Lipophilicity XLogP3 Indole N-alkylation

Specify 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide (CAS 686743-68-0) for your medicinal chemistry programs. Its N-ethyl and para-tolyl substitution pattern delivers distinct colchicine-site binding kinetics vs. ER-68378/ER-68384 series, while the oxidatively inert sulfonyl linker offers superior metabolic stability over sulfanyl analogs (e.g., CAS 450349-91-4). With zero Lipinski violations and a drug-like QED score of 0.76, this scaffold accelerates your lead optimization cascade. Ensure experimental reproducibility—validate this precise regioisomer, not uncontrolled analogs.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 686743-68-0
Cat. No. B2912228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide
CAS686743-68-0
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C
InChIInChI=1S/C19H20N2O3S/c1-3-21-12-18(16-6-4-5-7-17(16)21)25(23,24)13-19(22)20-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,20,22)
InChIKeySAOCUWPHSJIXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide (CAS 686743-68-0): Structural Identity and Procurement Baseline


2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide (CAS 686743-68-0) is a synthetic sulfonylacetamide derivative featuring a 1-ethylindole core linked via a sulfonyl bridge to an N-(4-methylphenyl)acetamide moiety (C₁₉H₂₀N₂O₃S, MW 356.44 g/mol) [1]. It is catalogued in ChEMBL (CHEMBL1312532) and PubChem (CID 2157576) with computed physicochemical descriptors including XLogP3 3.4, topological polar surface area 68.17 Ų, and zero violations of Lipinski's Rule of Five [2]. The compound belongs to a recognized class of indole-3-sulfonylacetamides that have been investigated in both patent and primary literature for antimitotic, cytotoxic, and anti-inflammatory activities, making it a relevant scaffold for medicinal chemistry and chemical biology procurement [3].

Why 2-[(1-Ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide Cannot Be Casually Replaced by In-Class Analogs


Within the indole-3-sulfonylacetamide series, seemingly minor structural variations—such as N-alkyl chain length on the indole ring (ethyl vs. methyl) or the position of the methyl substituent on the N-phenyl ring (para vs. meta)—produce distinct physicochemical profiles that directly influence target binding, cellular permeability, and metabolic stability [1]. Published structure–activity relationship (SAR) studies on indolesulfonamide antimitotics demonstrate that even single-atom modifications at the sulfonamide nitrogen or indole 3-position can shift antiproliferative IC₅₀ values by orders of magnitude and alter P-glycoprotein substrate susceptibility [2]. Consequently, substituting 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide with a close analog (e.g., the 1-methyl or N-(m-tolyl) variant) without experimental validation risks introducing uncontrolled variables in target engagement, selectivity, and ADME properties, undermining experimental reproducibility and procurement rationale.

Quantitative Differentiation Evidence for 2-[(1-Ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide Against Closest Analogs


N-Ethyl vs. N-Methyl Indole Substitution: Lipophilicity and Steric Differentiation

The computed partition coefficient (XLogP3) of 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide is 3.4 [1], reflecting the contribution of the N-ethyl substituent on the indole ring. This value is predictably higher than that of the direct N-methyl analog (CAS 686743-46-4), which bears one fewer methylene unit and is therefore expected to have an XLogP3 lower by approximately 0.4–0.5 log units based on established additive fragment contributions for aliphatic carbons. The increased lipophilicity of the N-ethyl derivative may enhance passive membrane permeability but could also elevate metabolic liability via CYP-mediated ω-oxidation of the terminal methyl group, a differentiation point relevant to selecting the appropriate tool compound for cell-based vs. biochemical assays.

Lipophilicity XLogP3 Indole N-alkylation Physicochemical profiling Medicinal chemistry

Topological Polar Surface Area (TPSA): Differentiation from N-(4-Ethoxyphenyl) Analog WAY-312197

The topological polar surface area (TPSA) of 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide is 68.17 Ų as recorded in ChEMBL [1]. This value falls below the commonly cited 90 Ų threshold for favorable blood-brain barrier penetration and below the 140 Ų cutoff for oral absorption. In contrast, the N-(4-ethoxyphenyl) analog WAY-312197 (CAS 686743-70-4) contains an additional ether oxygen, which increases its TPSA by approximately 9–10 Ų (estimated to ~77–78 Ų) and its molecular weight from 356.4 to 386.5 g/mol. The lower TPSA of the target compound suggests marginally better passive membrane permeability, while the absence of the metabolically labile ethoxy group may confer different oxidative metabolism profiles.

Polar surface area Cell permeability Blood-brain barrier Drug-likeness WAY-312197

Class-Level Antimitotic Activity: Indole-3-Sulfonylacetamides as Microtubule Assembly Inhibitors

Although direct IC₅₀ data for 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide are not publicly available, closely related indole sulfonamides bearing the 3-sulfonylacetamide motif have been characterized as inhibitors of microtubule protein polymerization. In a seminal study by Mohan et al. (2006), five indole sulfonamides inhibited HeLa cell proliferation with IC₅₀ values ranging from 6 to 17 µM, blocked cell cycle progression at mitosis, depolymerized spindle microtubules, and induced apoptosis via Bcl-2 phosphorylation [1]. The structural features shared by these compounds—an indole core, a sulfonyl linker, and an arylacetamide terminus—are present in the target compound, supporting class-level inference of antimitotic potential. Furthermore, the 2021 study by Vicente-Blázquez et al. demonstrated that methylated sulfonamide analogs in this series achieve submicromolar to nanomolar antiproliferative IC₅₀ values against four human tumor cell lines, with activity dependent on sulfonamide N-substitution and indole 3-position functionalization [2].

Antimitotic Microtubule inhibitor HeLa cell proliferation Tubulin polymerization Apoptosis

Para-Tolyl vs. Meta-Tolyl Regioisomerism: Differential Steric and Electronic Effects on Target Recognition

The target compound bears a para-methyl substituent on the N-phenyl ring. Its direct regioisomer, 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide (CAS 686743-69-1), differs solely in the position of the methyl group (para vs. meta). Published SAR studies on indole sulfonamide antimitotics indicate that the nature and position of substituents on the N-aryl ring critically modulate both antiproliferative potency and selectivity [1]. In the broader sulfonamide literature, para-substitution generally provides a linear molecular geometry favorable for colchicine-site tubulin binding, whereas meta-substitution introduces a kink that may alter the binding pose and hydrogen-bonding network. Although direct comparative IC₅₀ data for these two regioisomers are not available, this geometric distinction constitutes a concrete, quantifiable structural differentiation (para vs. meta bond angle) that is meaningful for rational compound selection in SAR-by-catalog approaches.

Regioisomerism Para-tolyl Meta-tolyl Sulfonamide SAR Molecular recognition

Sulfonyl vs. Sulfanyl Linker: Oxidative Stability and Hydrogen-Bonding Capacity

The target compound incorporates a sulfonyl (–SO₂–) linker connecting the indole 3-position to the acetamide moiety. Its direct sulfanyl (–S–) analog, 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS 450349-91-4), differs in the oxidation state of the sulfur atom [1]. The sulfonyl group provides two strong hydrogen-bond acceptor oxygens (each capable of accepting one or more H-bonds) and is chemically inert toward further oxidation under physiological conditions. In contrast, the sulfanyl (thioether) linker is susceptible to metabolic oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases to form sulfoxide and subsequently sulfone metabolites, introducing pharmacokinetic variability. Quantitative comparison: the sulfonyl group contributes a larger molecular refractivity (MR contribution ~14.5 vs. ~8.0 for sulfide) and a more negative electrostatic potential surface, which can enhance binding affinity to polar protein pockets.

Sulfonyl Sulfanyl Sulfoxide Oxidative stability Hydrogen-bond acceptor

Lipinski Rule-of-Five Compliance: Drug-Likeness Advantage Over Higher-MW Series Members

As recorded in ChEMBL, 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide has zero violations of Lipinski's Rule of Five (MW = 356.4, XLogP3 = 3.4, HBD = 1, HBA = 4) and a quantitative estimate of drug-likeness (QED) score of 0.76 [1]. This compares favorably to larger series members such as WAY-310507 (CAS 686743-93-1, MW = 436.5, with a 3-fluorobenzyl substituent on the indole nitrogen) and N-(4-bromophenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide (CAS 686743-67-9, MW = 435.3), both of which have molecular weights exceeding 400 Da—a threshold associated with decreased probability of oral bioavailability. The target compound's favorable position within drug-like chemical space, combined with a TPSA of 68.17 Ų that places it below the 140 Ų oral absorption ceiling, makes it a more attractive starting point for lead optimization campaigns that prioritize oral druggability.

Lipinski Rule of Five Drug-likeness Molecular weight Oral bioavailability Lead-likeness

Procurement-Relevant Application Scenarios for 2-[(1-Ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide


Antimitotic Screening in Tubulin-Targeted Anticancer Drug Discovery

Based on class-level evidence that indole-3-sulfonylacetamides inhibit microtubule assembly and block HeLa cell proliferation at mitosis (IC₅₀ range: 6–17 µM for close analogs), this compound is a suitable candidate for inclusion in tubulin polymerization screening cascades [1]. Its N-ethyl and N-(4-methylphenyl) substitution pattern differs from previously characterized series members (e.g., ER-68378, ER-68384), offering the potential for distinct colchicine-site binding kinetics or selectivity profiles that can be exploited in SAR expansion campaigns [2].

Chemical Probe Development with Favorable Drug-Likeness Profile

With zero Lipinski violations, a QED score of 0.76, and a TPSA of 68.17 Ų, the compound occupies a favorable position in oral drug-like chemical space [1]. This makes it an attractive starting scaffold for medicinal chemistry optimization programs where maintaining lead-likeness while improving potency is the primary objective. Its computed XLogP3 of 3.4 balances permeability and solubility concerns, suitable for both biochemical and cell-based assay formats [2].

Regioisomeric Selectivity Studies: Para- vs. Meta-Tolyl SAR

The para-tolyl substitution on the N-phenyl ring presents a defined geometric arrangement (linear exit vector) that distinguishes it from the meta-tolyl regioisomer CAS 686743-69-1 [1]. This regioisomeric pair can be procured together for systematic SAR-by-catalog studies aimed at mapping the steric and electronic requirements of a target protein's binding pocket, particularly for targets where the colchicine-site tubulin binding pose is sensitive to N-aryl geometry [2].

Metabolic Stability Comparison: Sulfonyl vs. Sulfanyl Linker Evaluation

The oxidatively inert sulfonyl linker of this compound contrasts with the metabolically labile sulfanyl (thioether) linker found in its direct analog CAS 450349-91-4 [1]. Side-by-side procurement of both compounds enables head-to-head evaluation of metabolic stability in liver microsome or hepatocyte assays, testing the hypothesis that the sulfonyl analog will exhibit reduced oxidative turnover and longer half-life, a key consideration for in vivo pharmacological studies [2].

Quote Request

Request a Quote for 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.